molecular formula C20H13N3O7 B15018261 4-{[(3-Nitrophenyl)carbonyl]amino}phenyl 3-nitrobenzoate

4-{[(3-Nitrophenyl)carbonyl]amino}phenyl 3-nitrobenzoate

Cat. No.: B15018261
M. Wt: 407.3 g/mol
InChI Key: PLIVSMZTSXKRKL-UHFFFAOYSA-N
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Description

4-(3-Nitrobenzamido)phenyl 3-nitrobenzoate is an organic compound that features both amide and ester functional groups. This compound is characterized by the presence of nitro groups on both the benzamido and benzoate moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrobenzamido)phenyl 3-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The nitration of benzene derivatives to introduce nitro groups.

    Amidation: The formation of the amide bond between 3-nitrobenzoic acid and aniline derivatives.

    Esterification: The esterification of the resulting amide with 3-nitrobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrobenzamido)phenyl 3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, or sodium borohydride.

    Electrophilic Reagents: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Produces 4-(3-aminobenzamido)phenyl 3-aminobenzoate.

    Substitution: Depending on the substituent, various halogenated or nitrated derivatives.

    Hydrolysis: Yields 3-nitrobenzoic acid and 4-(3-nitrobenzamido)phenol.

Scientific Research Applications

4-(3-Nitrobenzamido)phenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(3-nitrobenzamido)phenyl 3-nitrobenzoate involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological macromolecules, such as proteins and nucleic acids. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzamide: Similar structure but lacks the ester group.

    3-Nitrobenzoic Acid: Contains the nitro group but lacks the amide and ester functionalities.

    4-(3-Nitrobenzamido)phenol: Similar structure but lacks the ester group.

Uniqueness

4-(3-Nitrobenzamido)phenyl 3-nitrobenzoate is unique due to the presence of both amide and ester groups, which confer distinct chemical reactivity and potential biological activity. The dual nitro groups enhance its electron-withdrawing properties, making it a valuable compound for various chemical transformations and applications.

Properties

Molecular Formula

C20H13N3O7

Molecular Weight

407.3 g/mol

IUPAC Name

[4-[(3-nitrobenzoyl)amino]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C20H13N3O7/c24-19(13-3-1-5-16(11-13)22(26)27)21-15-7-9-18(10-8-15)30-20(25)14-4-2-6-17(12-14)23(28)29/h1-12H,(H,21,24)

InChI Key

PLIVSMZTSXKRKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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